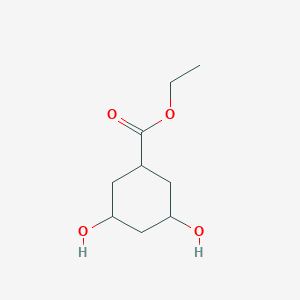
Ethyl 3,5-dihydroxycyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-dihydroxycyclohexanecarboxylate is an organic compound with the molecular formula C9H16O4 It is an ester derivative of cyclohexanecarboxylic acid, featuring two hydroxyl groups at the 3 and 5 positions on the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dihydroxycyclohexanecarboxylate typically involves the esterification of 3,5-dihydroxycyclohexanecarboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,5-dihydroxycyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for ester reduction.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield 3,5-dioxocyclohexanecarboxylate or 3,5-dicarboxycyclohexanecarboxylate.
Reduction: Reduction of the ester group forms ethyl 3,5-dihydroxycyclohexanol.
Substitution: Substitution reactions can produce various ethers or esters, depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 3,5-dihydroxycyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of ethyl 3,5-dihydroxycyclohexanecarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,5-dihydroxybenzoate: Similar structure but with a benzene ring instead of a cyclohexane ring.
Ethyl 3,5-dihydroxyphenylacetate: Contains a phenyl group instead of a cyclohexane ring.
Ethyl 3,5-dihydroxycyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
Ethyl 3,5-dihydroxycyclohexanecarboxylate is unique due to its specific ring structure and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its cyclohexane ring provides a more flexible and less aromatic environment compared to benzene or phenyl rings, influencing its interactions with biological targets.
Propriétés
Formule moléculaire |
C9H16O4 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
ethyl 3,5-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6-8,10-11H,2-5H2,1H3 |
Clé InChI |
GRYAKYBPPVAXNT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(CC(C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)

![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
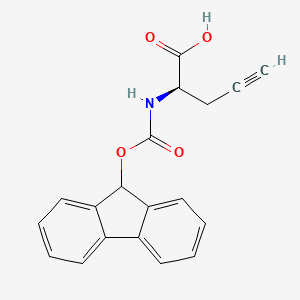
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)

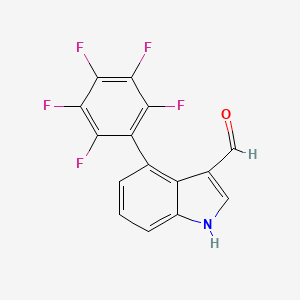
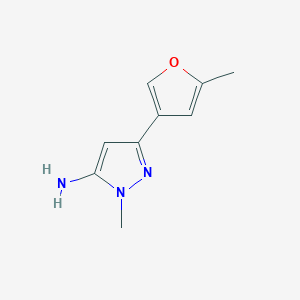

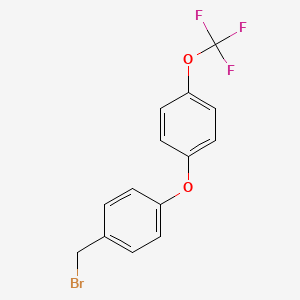

![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)

![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
